1-(4-methoxyphenoxy)-4-methylphthalazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental scaffolds in the realm of chemical research, underpinning the structures of a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence stems from the unique electronic properties and structural diversity imparted by the nitrogen atoms within a cyclic framework. These atoms can act as hydrogen bond donors or acceptors, modulate the aromaticity and reactivity of the ring system, and serve as key points for further functionalization. Consequently, these heterocycles are integral to the design and synthesis of novel molecules with specific biological or material properties. nih.govpharmainfo.in The versatility of nitrogen-containing heterocycles has led to their extensive investigation in medicinal chemistry, where they form the core of numerous therapeutic agents. nih.govsci-hub.se
Overview of Phthalazine (B143731) Core Structure in Organic Synthesis and Biological Applications
The phthalazine core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, represents a significant class of nitrogen-containing heterocycles. wikipedia.orgdrugbank.com This structural motif is of considerable interest due to its wide range of pharmacological activities. nih.govsci-hub.se The arrangement of the two adjacent nitrogen atoms in the heterocyclic ring influences the molecule's electronic distribution, dipole moment, and binding interactions with biological targets.
The study of phthalazine and its derivatives dates back to the late 19th and early 20th centuries. acs.org Initial investigations focused on the fundamental synthesis and reactivity of the parent heterocycle. wikipedia.org Over the decades, research has expanded significantly, driven by the discovery of potent biological activities in substituted phthalazines. A notable example is hydralazine, one of the earliest developed antihypertensive agents, which brought the therapeutic potential of the phthalazine scaffold to the forefront. drugbank.com This discovery spurred further exploration into the synthesis of a multitude of phthalazine derivatives, leading to compounds with a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsci-hub.se
Phthalazine derivatives can be broadly classified based on the nature and position of substituents on the bicyclic ring system. Common classes include:
Phthalazinones: These derivatives possess a carbonyl group in the heterocyclic ring and exist in lactam-lactim tautomeric forms, which influences their reactivity. longdom.org
Halophthalazines: The presence of a halogen, typically chlorine, at the 1- and/or 4-positions serves as a versatile handle for introducing various nucleophiles. researchgate.net
Substituted Phthalazines: These compounds bear a wide variety of functional groups, such as amino, alkoxy, aryloxy, and alkyl groups, at different positions, leading to a vast chemical space with diverse properties. acs.orgscilit.com
The structural features of these derivatives, such as the electronic nature of the substituents and their steric bulk, play a crucial role in determining their chemical reactivity and biological activity.
Positioning of 1-(4-methoxyphenoxy)-4-methylphthalazine within the Phthalazine Chemical Space
The compound this compound is a specific derivative that combines several key structural features. It possesses a methyl group at the 4-position and a methoxyphenoxy group at the 1-position. While direct experimental data for this exact compound is not extensively available in public literature, its properties can be inferred from the behavior of related substituted phthalazines. The presence of an aryloxy group at position 1 is a common feature in many biologically active phthalazines.
Research into substituted phthalazines is driven by their proven track record as pharmacologically active agents. nih.govsci-hub.se The phthalazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. The rationale for synthesizing and studying new derivatives like this compound includes:
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the substituents on the phthalazine core, researchers can elucidate the structural requirements for a particular biological activity. nih.gov
Tuning of Physicochemical Properties: The introduction of different functional groups can alter properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. solubilityofthings.com
Discovery of Novel Biological Activities: The vast chemical space offered by substituted phthalazines provides opportunities for discovering compounds with novel mechanisms of action or improved therapeutic profiles. pharmainfo.in
The reactivity of the phthalazine ring is governed by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms of the pyridazine ring electron-deficient and susceptible to nucleophilic attack. Key theoretical frameworks for understanding this reactivity include:
Aromaticity and Resonance: The phthalazine system is aromatic, which contributes to its stability. Resonance structures illustrate the delocalization of pi-electrons and the electron-deficient character of the carbon atoms adjacent to the nitrogens. solubilityofthings.com
Molecular Orbital Theory: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For phthalazines, the LUMO is typically localized on the pyridazine ring, indicating its susceptibility to nucleophiles.
Inductive and Mesomeric Effects: The substituents on the ring exert electronic effects that can either enhance or diminish the reactivity of the core. For instance, electron-donating groups can increase the electron density of the ring system, while electron-withdrawing groups can further decrease it.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-4-methylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)16(18-17-11)20-13-9-7-12(19-2)8-10-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSNYSFIPOXJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methoxyphenoxy 4 Methylphthalazine and Its Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. lkouniv.ac.innumberanalytics.com
The primary disconnection strategy for 1-(4-methoxyphenoxy)-4-methylphthalazine involves breaking the ether bond (C-O) and the carbon-nitrogen bonds of the phthalazine (B143731) ring.
C-O Bond Disconnection: The ether linkage between the phthalazine core and the 4-methoxyphenoxy group is a prime candidate for disconnection. This retrosynthetic step points to a nucleophilic aromatic substitution reaction, where 4-methoxyphenol (B1676288) acts as the nucleophile and a 1-halo-4-methylphthalazine, most commonly 1-chloro-4-methylphthalazine (B15039), serves as the electrophilic partner.
Phthalazine Ring Disconnection: The phthalazine ring itself is typically formed via the condensation of a hydrazine (B178648) derivative with a suitable dicarbonyl compound or its equivalent. nih.gov For a 4-methylphthalazine core, a key precursor is 2-acetylbenzoic acid or a related derivative. nih.gov This dicarbonyl compound can be further disconnected to simpler aromatic precursors like phthalic anhydride (B1165640). nih.gov
Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:
1-Chloro-4-methylphthalazine: This is a crucial intermediate, providing an electrophilic site for the introduction of the 4-methoxyphenoxy group. It can be synthesized from 4-methylphthalazin-1(2H)-one (also known as 1-hydroxy-4-methylphthalazine). uni.lutheclinivex.com Commercial availability of 1-chloro-4-methylphthalazine has been noted. chemshuttle.comchemicalbook.com
4-Methoxyphenol: This is a readily available commercial reagent that serves as the nucleophile to introduce the desired phenoxy moiety.
Hydrazine: Hydrazine hydrate (B1144303) is the common source of the two adjacent nitrogen atoms required for the formation of the phthalazine ring. nih.govderpharmachemica.com
2-Acetylbenzoic acid: This precursor contains the necessary carbon framework for the formation of the 4-methylphthalazine ring system. It can be synthesized from phthalic anhydride and malonic acid. nih.gov
Direct Synthesis Routes to this compound
The direct synthesis of this compound is a multi-step process that involves the formation of the phthalazine core, followed by the introduction of the required substituents.
The formation of the 4-methylphthalazine core typically begins with the synthesis of 4-methylphthalazin-1(2H)-one.
A common route involves the cyclization of 2-acetylbenzoic acid with hydrazine hydrate. nih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid. The resulting 4-methylphthalazin-1(2H)-one can then be converted to the key intermediate, 1-chloro-4-methylphthalazine. This chlorination is typically achieved by treating the phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov
Table 1: Optimization of Reagents for Phthalazine Core Formation
| Step | Starting Material | Reagent(s) | Product | Notes |
|---|---|---|---|---|
| Cyclization | 2-Acetylbenzoic acid | Hydrazine hydrate | 4-Methylphthalazin-1(2H)-one | A fundamental step in forming the heterocyclic ring. nih.gov |
The introduction of the 4-methoxyphenoxy group is accomplished through a nucleophilic aromatic substitution reaction. 1-Chloro-4-methylphthalazine is reacted with 4-methoxyphenol in the presence of a base.
The choice of base and solvent is critical for the optimization of this reaction. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which act to deprotonate the phenol, forming the more nucleophilic phenoxide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures to facilitate the substitution.
Table 2: Conditions for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Base | Solvent | Product |
|---|
For analogous reactions, the use of a base is standard practice to facilitate the formation of the nucleophile. derpharmachemica.com
In the context of synthesizing this compound, the methyl group is typically introduced at the beginning of the synthetic sequence by using a methylated precursor. The synthesis of 1-methylphthalazine (B1618385) itself has been documented. nih.gov The more strategic approach for the target compound is to start with a precursor that already contains the methyl group, such as 2-acetylbenzoic acid, which upon cyclization with hydrazine, directly yields the 4-methylphthalazine core. nih.gov
Direct methylation of a pre-formed phthalazine ring is also a possibility, though it can present challenges with regioselectivity. However, for the synthesis of the title compound, building the ring with the methyl group already in place is the more common and controlled strategy.
Multi-Step Synthesis Approaches and Intermediate Derivatization
The construction of the this compound molecule is typically achieved through a sequential synthetic pathway. This approach allows for the methodical build-up of the molecule's complexity, starting with the formation of the core phthalazine ring system, followed by the strategic introduction of the required substituents at specific positions.
Utilization of Phthalic Anhydride and Hydrazine Derivatives
The foundational step in many synthetic routes to phthalazine derivatives is the condensation reaction between a phthalic anhydride and a hydrazine derivative. longdom.orgjocpr.com This reaction robustly forms the pyridazinone ring fused to the benzene (B151609) ring, creating the core phthalazinone structure.
To synthesize the specific target compound, 4-methylphthalic anhydride would serve as the starting material. The reaction with hydrazine hydrate, often in a solvent like acetic acid, leads to the cyclization and formation of 4-methylphthalazin-1(2H)-one. longdom.orgresearchgate.net This initial reaction is crucial as it establishes the methyl group at the 4-position of the phthalazine core. The general mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. longdom.org
Table 1: Key Reactions in Phthalazinone Core Synthesis
| Starting Material 1 | Starting Material 2 | Key Product | Reaction Type |
|---|---|---|---|
| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1(2H)-one | Condensation/Cyclization |
| 4-Methylphthalic Anhydride | Hydrazine Hydrate | 4-Methylphthalazin-1(2H)-one | Condensation/Cyclization |
Chloro-phthalazine Intermediates in Cross-Coupling Reactions
With the 4-methylphthalazin-1(2H)-one intermediate in hand, the next critical step is its activation for subsequent substitution reactions. This is commonly achieved by converting the hydroxyl group of the lactim tautomer into a better leaving group, typically a chlorine atom. This transformation is carried out using chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 1-chloro-4-methylphthalazine. nih.gov
This chloro-phthalazine is a versatile intermediate. The chlorine atom at the 1-position significantly enhances the electrophilicity of the corresponding carbon, making it highly susceptible to nucleophilic attack. Furthermore, this halogenated intermediate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net For instance, reacting 1,4-dichlorophthalazine (B42487) with an aniline (B41778) derivative can lead to a mono-substituted product, which can then undergo a Suzuki coupling with a boronic acid to introduce an aryl group at the 4-position. researchgate.net This highlights the modularity of using chloro-intermediates to build molecular complexity.
Formation of Phenoxy Linkages
The final step in the synthesis of this compound involves the introduction of the 4-methoxyphenoxy group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. derpharmachemica.com The 1-chloro-4-methylphthalazine intermediate is treated with 4-methoxyphenol in the presence of a base.
The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group of 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide anion. This anion then attacks the electron-deficient C1 carbon of the phthalazine ring, displacing the chloride ion and forming the desired ether linkage. nih.govderpharmachemica.com The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. This method is a well-established and efficient way to form aryl ether bonds on electron-deficient heterocyclic systems.
Green Chemistry Principles in Phthalazine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. These green chemistry principles are increasingly being applied to the synthesis of phthalazines and other heterocyclic compounds. researchgate.netnih.gov
Solvent Selection and Minimization Strategies
Solvents constitute a major portion of the waste generated in pharmaceutical and chemical manufacturing. whiterose.ac.uk Therefore, careful solvent selection is a cornerstone of green chemistry. Guides from various institutions rank solvents based on their environmental, health, and safety profiles. whiterose.ac.ukrsc.org
Table 2: Green Solvent Selection Guide (Illustrative)
| Classification | Recommended Solvents | Problematic Solvents | Hazardous Solvents |
|---|---|---|---|
| Examples | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate | Toluene, Heptane, Acetonitrile, DMSO, 2-MeTHF | Dioxane, DMF, DMAc, Chloroform, Benzene |
This table is a simplified representation based on data from various green chemistry guides. rsc.orgmdpi.com
For phthalazine synthesis, this means replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as ethanol, isopropanol, or even water where possible. mdpi.comnih.gov Another key strategy is the development of one-pot reactions or solvent-free conditions. longdom.org One-pot syntheses, which combine multiple reaction steps without isolating intermediates, significantly reduce solvent usage for both the reaction and subsequent purification steps. nih.govscispace.com
Catalyst Development and Recyclability
Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and less waste-intensive than stoichiometric reactions. In the context of phthalazine synthesis, research has focused on developing highly efficient and, ideally, recyclable catalysts.
Recent advancements include the use of recyclable solid acid catalysts like silica (B1680970) sulfuric acid for the synthesis of related fused phthalazine systems under solvent-free conditions. longdom.org Transition-metal catalysis, while powerful, is also being refined. For example, iridium(III)- and rhodium(III)-catalyzed C-H activation reactions provide highly atom-economical routes to functionalized phthalazinones. researchgate.net A particularly innovative approach is the development of metal-free catalytic systems. Light-driven, catalyst-free domino reactions have been reported for accessing 1-aryl-phthalazines, offering a sustainable pathway that avoids potentially toxic and expensive metal catalysts altogether. scispace.com The development of such recyclable or non-metallic catalysts is crucial for the environmentally benign production of complex molecules like this compound.
Table 3: Examples of Catalysts in Phthalazine and Related Syntheses
| Catalyst | Reaction Type | Green Advantage | Reference |
|---|---|---|---|
| Silica Sulfuric Acid | Condensation | Recyclable, Solid Acid, Solvent-free conditions | longdom.org |
| Iridium(III) / Rhodium(III) Complexes | C-H Activation/Annulation | High atom economy, High efficiency | researchgate.net |
| B(C₆F₅)₃ | Hydrosilylation | Metal-free catalysis | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Phthalazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete structural assignment of 1-(4-methoxyphenoxy)-4-methylphthalazine can be achieved.
Proton NMR (¹H-NMR) Analysis of Phthalazine (B143731) and Substituent Resonances
The ¹H-NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar phthalazine and substituted aromatic systems. researchgate.netnih.govekb.eg
The spectrum would exhibit distinct signals corresponding to the three main components of the molecule: the methylphthalazine core, the methoxy (B1213986) group, and the phenoxy ring.
Phthalazine Protons (Ar-H): The four protons on the benzo portion of the phthalazine ring are expected to appear in the downfield aromatic region, typically between δ 7.5 and 8.5 ppm. Their complex splitting patterns (multiplets) would arise from mutual spin-spin coupling.
Phenoxy Protons (Ar-H): The four protons on the 4-methoxyphenoxy ring are expected to form a characteristic AA'BB' system due to the symmetry of the para-substitution. This typically results in two doublets around δ 6.9-7.2 ppm. chemicalbook.comchegg.com
Methyl Protons (-CH₃): The methyl group attached to the phthalazine ring at the C4 position would appear as a sharp singlet in the upfield region, likely around δ 2.5-2.8 ppm. docbrown.info
Methoxy Protons (-OCH₃): The methoxy group protons on the phenoxy ring would also produce a sharp singlet, typically around δ 3.8 ppm. chemicalbook.comchegg.com
Predicted ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.5 - 7.5 | m | 4H | Phthalazine Ar-H |
| ~ 7.2 - 6.9 | d | 4H | Phenoxy Ar-H (AA'BB') |
| ~ 3.8 | s | 3H | -OCH₃ |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation
The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule by showing distinct signals for each unique carbon atom. Based on data from related structures like 4-methoxyphenol (B1676288) and substituted phthalazines, the approximate chemical shifts can be predicted. nih.govchemicalbook.comspectrabase.comchemicalbook.com
Phthalazine Carbons: The carbons of the phthalazine ring would resonate at various positions in the aromatic region (δ 120-160 ppm). The carbon atom C1, bonded to the phenoxy oxygen, and C4, bonded to the methyl group, would be significantly influenced by these substituents. The C1 carbon is expected to be highly deshielded, appearing around δ 160 ppm, while the carbons of the fused benzene (B151609) ring will appear in the δ 125-135 ppm range. nih.govorganicchemistrydata.org
Phenoxy Carbons: The carbons of the 4-methoxyphenoxy group would also appear in the aromatic region. The carbon attached to the ether oxygen (ipso-carbon) would be shifted downfield (around δ 155 ppm), as would the carbon bearing the methoxy group. chemicalbook.comspectrabase.com
Methyl and Methoxy Carbons: The methyl carbon (-CH₃) would give a signal in the upfield aliphatic region (δ 20-25 ppm), while the methoxy carbon (-OCH₃) would appear around δ 55-60 ppm. docbrown.infodocbrown.info
Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 160 | C1 (Phthalazine) |
| ~ 155 | C (Phenoxy, C-O) |
| ~ 150-120 | Aromatic C (Phthalazine & Phenoxy) |
| ~ 56 | -OCH₃ |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would be crucial for assigning the specific protons within the phthalazine and phenoxy aromatic systems.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C-NMR spectrum.
A correlation between the methyl protons (~δ 2.7) and the C4 carbon of the phthalazine ring.
Correlations between the phenoxy protons (~δ 7.0) and the C1 carbon of the phthalazine ring, which would confirm the C-O-C ether linkage at the C1 position.
Correlations between the methoxy protons (~δ 3.8) and the C4' carbon of the phenoxy ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show key absorption bands confirming its structural features. pearson.combartleby.com
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methoxy groups would be observed just below 3000 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the phthalazine ring and the C=C bonds of both aromatic rings would appear in the 1650-1450 cm⁻¹ region.
C-O-C Asymmetric & Symmetric Stretch: The most diagnostic signals would be the strong C-O-C ether stretches. Anisole and related phenolic ethers typically show a strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.comchemicalbook.com
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |
| 1650 - 1500 | C=N / C=C Stretch | Phthalazine / Aromatic Rings |
| ~ 1250 | Asymmetric C-O-C Stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming the structure. For this compound (Molecular Formula: C₁₆H₁₄N₂O₂), the molecular weight is 266.29 g/mol .
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak at m/z = 266.
Fragmentation Pattern: The fragmentation would likely be initiated by the cleavage of the weakest bonds. The ether linkage is a probable site for initial fragmentation. libretexts.orgmiamioh.edu Key predicted fragments include:
Loss of the methoxyphenoxy radical to give a fragment at m/z = 143, corresponding to the [4-methylphthalazin-1-yl]⁺ cation.
Cleavage of the Ar-O bond to give a fragment at m/z = 123, corresponding to the [4-methoxyphenoxy]⁺ cation.
Loss of a methyl radical (-CH₃) from the molecular ion to yield a fragment at m/z = 251.
Further fragmentation of the phthalazine ring system could lead to the loss of N₂ (28 amu).
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide a comprehensive picture of the molecular connectivity, single-crystal X-ray crystallography offers definitive and highly precise information about the three-dimensional structure in the solid state. ias.ac.in If a suitable single crystal of this compound could be grown, this technique would provide:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths and bond angles for the entire molecule.
Information on the conformation, including the dihedral angle between the plane of the phthalazine ring system and the plane of the phenoxy ring.
Details about intermolecular interactions, such as π-π stacking, which govern the crystal packing. research-nexus.net
The determination of the crystal structure would serve as the ultimate validation of the structural assignments made by spectroscopic methods. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methoxyphenol |
| Anisole |
Crystal Growth Techniques for Phthalazine Derivatives
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis, which provides definitive information about the molecular structure and packing in the solid state. For phthalazine derivatives, as with many organic compounds, the most common and effective method for obtaining single crystals is the slow evaporation technique. researchgate.net
This method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical and is often determined empirically. Solvents in which the compound has moderate solubility are typically preferred. For phthalazine derivatives, common solvents for recrystallization include dimethylformamide (DMF), chloroform, dioxane, and various alcohols like methanol (B129727) and ethanol (B145695). ias.ac.innih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days or weeks. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.
In some cases, fractional crystallization from a mixed solvent system can be employed to separate different compounds or polymorphs. nih.gov For instance, a compound might be dissolved in a good solvent, and a poor solvent in which the compound is less soluble is slowly added to induce crystallization. The quality of the resulting crystals depends on several factors, including the purity of the compound, the rate of evaporation, temperature, and atmospheric pressure.
Analysis of Crystal Packing and Intermolecular Interactions
Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique used to determine the three-dimensional arrangement of atoms in the crystal lattice. This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the molecular structure. Furthermore, it reveals how the molecules are arranged relative to one another in the crystal, a feature known as crystal packing.
The stability of the crystal structure is governed by a network of intermolecular interactions. In phthalazine derivatives, a variety of non-covalent interactions are typically observed. These can include:
Hydrogen Bonds: Although the titular compound lacks classical hydrogen bond donors like -NH or -OH groups, weak C-H···O and C-H···N hydrogen bonds are common in related structures. The oxygen atom of the methoxy group and the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors.
π-π Stacking Interactions: The aromatic rings of the phthalazine and methoxyphenoxy moieties can engage in π-π stacking interactions, which are crucial in the packing of many aromatic compounds. These interactions can be parallel-displaced or T-shaped.
Representative Crystallographic Data for a Phthalazine Derivative
The following table presents representative crystallographic data that could be expected for a phthalazine derivative, based on published data for similar compounds. nih.gov
| Parameter | Representative Value |
| Empirical Formula | C₁₆H₁₄N₂O |
| Formula Weight | 266.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 105.12(3) |
| Volume (ų) | 1492.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.185 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Theoretical Frameworks for SAR in Phthalazine (B143731) Chemistry
Before undertaking extensive chemical synthesis, theoretical and computational models are often employed to predict how structural changes might influence a molecule's behavior. These frameworks provide a rational basis for molecular design.
The Hammett and Taft equations are foundational tools in physical organic chemistry for quantifying the electronic and steric effects of substituents on a molecule's reactivity, which often correlates with its biological activity. ustc.edu.cnwikipedia.org
The Hammett equation (log(k/k₀) = ρσ) relates reaction rates and equilibrium constants of aromatic compounds to the electronic properties of their substituents. scribd.com
Substituent Constant (σ): This value quantifies the electron-donating or electron-withdrawing nature of a substituent. For the parent compound, 1-(4-methoxyphenoxy)-4-methylphthalazine, the key substituents are the methoxy (B1213986) group (-OCH₃) on the phenoxy ring and the methyl group (-CH₃) on the phthalazine core. The methoxy group is a strong electron-donating group by resonance, while the methyl group is weakly electron-donating by induction.
Reaction Constant (ρ): This value indicates the sensitivity of a particular reaction to the electronic effects of substituents. scribd.com
The Taft equation extends these principles, notably to aliphatic systems, and dissects substituent effects into distinct polar (σ*) and steric (E_s) components. wikipedia.orgdalalinstitute.com This is particularly relevant for analyzing groups attached to the heterocyclic phthalazine ring. Quantitative structure-activity relationship (QSAR) studies on phthalazine derivatives have shown that electronic and steric factors are critical for their interactions with biological targets. For instance, in studies on aldehyde oxidase, the polarity of phthalazine derivatives was found to have a negative effect on enzyme activity, while electron-withdrawing substituents were favorable for interaction with the enzyme. nih.gov This suggests that a reaction mechanism involving nucleophilic attack on an electron-deficient carbon atom is likely at play. nih.gov
Conformational analysis examines the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. For this compound, a key conformational feature is the degree of rotational freedom around the ether bond connecting the phenoxy ring to the phthalazine core.
The relative orientation of the two ring systems can significantly influence how the molecule fits into the binding site of a biological target, such as an enzyme or receptor. The presence of the methyl group at position 4 of the phthalazine ring introduces steric hindrance that can restrict this rotation, favoring certain conformations over others. This restriction can be beneficial if it pre-organizes the molecule into the active conformation required for binding, but it could also be detrimental if it prevents the molecule from adopting the necessary shape. The spatial positioning of the electron-donating methoxy group on the phenoxy ring is also dictated by this conformation. Understanding these conformational preferences is crucial for designing analogues with improved biological activity. osf.io
Systematic Derivatization and Analogue Synthesis for SAR Elucidation
To experimentally map the SAR, chemists systematically synthesize and test a series of analogues where specific parts of the lead compound, this compound, are modified.
The 4-methoxyphenoxy group is a prime target for modification to probe its role in biological activity. By varying the substituent at the para-position of the phenoxy ring, one can systematically alter the electronic and steric properties of this part of the molecule. For example, replacing the electron-donating methoxy group with a simple hydrogen atom, an electron-withdrawing group like a nitro (-NO₂) or a halogen (e.g., -F, -Cl, -Br), or a bulkier group like tert-butyl could reveal whether electron density or size is more critical for activity at this position.
In a representative SAR study on a similar phthalazine scaffold, researchers investigated the effect of various substituents on a benzyl (B1604629) ring attached to the core. nih.gov The findings illustrate how such modifications can dramatically impact potency.
Table 1: Example SAR Data for Substitutions on an Aromatic Ring Attached to a Phthalazine Core Data adapted from a study on related phthalazine derivatives targeting the TGFβ pathway for illustrative purposes. nih.gov
| Substituent (at meta-position) | Biological Activity (IC₅₀, µM) | Selectivity Index |
| H | 4.38 | 2.50 |
| F | 1.83 | 6.89 |
| Cl | 1.61 | 8.87 |
| Br | 1.32 | 9.98 |
| CF₃ (electron-withdrawing) | 0.24 | 69.59 |
| OCH₃ (electron-donating) | 2.56 | 6.25 |
This data shows that for that specific biological target, increasing the size of the halogen improved potency, and a strong electron-withdrawing group (CF₃) yielded the highest activity and selectivity. nih.gov A similar systematic approach would be applied to the 4-methoxyphenoxy moiety of the title compound.
The position and nature of substituents on the phthalazine core itself are critical determinants of activity. The methyl group at the 4-position in this compound is one such key feature. SAR studies would involve:
Positional Isomers: Moving the methyl group to other available positions on the benzene (B151609) ring portion of the phthalazine (positions 5, 6, 7, or 8) to see if its location is crucial.
Homologation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) to probe for steric tolerance in the binding pocket.
Replacement: Substituting the methyl group with other functional groups (e.g., -Cl, -CF₃, -OH) to alter local electronic and steric properties.
Notably, in the development of certain phthalazine-based anticancer agents, an analogue featuring a methyl group at the 4-position of the phthalazine core demonstrated only moderate cell growth inhibition, suggesting that for that particular target, this substitution was not optimal. nih.gov
For this compound, this exploration could involve synthesizing analogues where the ether linker is replaced by:
An amino linker (-NH-), as seen in the design of some anilino-phthalazine derivatives. nih.gov
A thioether linker (-S-).
A methylene (B1212753) linker (-CH₂-). nih.gov
The synthesis of such analogues often starts from a reactive intermediate, such as 1-chloro-4-methylphthalazine (B15039), which can then be treated with various nucleophiles (e.g., 4-methoxyphenol (B1676288), 4-methoxyaniline, 4-methoxythiophenol) to install the desired linker and terminal ring system. nih.govresearchgate.net
No Information Found for this compound
Extensive searches for scientific literature and data pertaining to the chemical compound This compound have yielded no specific results. As of the current date, there appears to be no publicly available research on the Structure-Activity Relationship (SAR) studies, computational chemistry analyses, or in silico approaches for this particular molecule.
Therefore, it is not possible to provide the detailed article as requested, which was to be structured around the following core outline:
Computational Chemistry and In Silico Approaches for SAR
QSAR Modeling for Predictive Activity Profiling
Without any primary or secondary research data, any attempt to generate content for these sections would be entirely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The explicit instructions to focus "solely" on "this compound" and to adhere strictly to the provided outline cannot be fulfilled due to the absence of relevant information in the public domain.
Investigation of Biological Activities and Underlying Mechanisms in Preclinical Models Excluding Human Clinical Data
Anti-Cancer Activity: Preclinical In Vitro and In Vivo Models
The therapeutic potential of phthalazine (B143731) derivatives in oncology is an active area of research. These compounds have been investigated for their ability to interfere with key pathways that drive cancer progression.
Inhibition of Cellular Proliferation in Specific Cell Lines
While specific studies detailing the inhibitory effects of 1-(4-methoxyphenoxy)-4-methylphthalazine on the proliferation of various cancer cell lines are not readily found, the broader class of 1,4-disubstituted phthalazines has demonstrated notable anti-proliferative activity. researchgate.net For instance, related phthalazine derivatives have been shown to inhibit the growth of different cancer cell lines. The mechanism often involves the interruption of cellular processes essential for tumor cell growth and survival. The anti-proliferative effects of these compounds are typically evaluated using assays that measure cell viability and growth inhibition over time.
Table 1: Illustrative Anti-Proliferative Activity of Related Phthalazine Derivatives
| Compound Class | Cell Line | Key Findings |
|---|---|---|
| Anilinophthalazine derivatives | Various | Showed promising VEGFR-2 inhibitory activity, which is linked to anti-proliferative effects. researchgate.net |
| (R,R')-4-methoxy-1-naphthylfenoterol (a compound with a different but related heterocyclic structure) | Rat C6 glioma | Potent growth inhibition observed. nih.gov |
This table is illustrative and based on the activity of related or structurally similar compounds, not on direct data for this compound.
Modulation of Apoptotic Pathways and Cell Cycle Regulation
The induction of apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. mdpi.com Phthalazine derivatives have been reported to induce apoptosis in cancer cells. researchgate.net This process is often accompanied by the modulation of key regulatory proteins involved in the apoptotic cascade.
Furthermore, the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govresearchgate.net Many anti-cancer compounds exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. nih.govmdpi.com For example, some compounds can induce G1 phase arrest by downregulating the expression of proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com While direct evidence for this compound is lacking, it is plausible that it could influence these pathways based on the known activities of similar molecules.
Impact on Receptor Tyrosine Kinases (e.g., VEGFR-2 inhibition)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govfrontiersin.org Inhibition of VEGFR-2 is a well-established anti-cancer strategy. researchgate.netnih.gov A number of 1,4-disubstituted phthalazine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. researchgate.net These compounds typically bind to the ATP-binding site of the kinase domain of VEGFR-2, preventing its activation and downstream signaling. nih.gov Molecular docking studies on some anilinophthalazine derivatives have shown that they can fit into the VEGFR-2 active site, suggesting a potential mechanism for their anti-angiogenic and anti-cancer effects. researchgate.net
Table 2: Receptor Tyrosine Kinase Inhibition by Phthalazine Derivatives
| Compound Type | Target | Mechanism of Action |
|---|---|---|
| Anilinophthalazine Derivatives | VEGFR-2 | Competitive binding to the ATP binding pocket. researchgate.net |
This table represents the activity of related phthalazine compounds, as specific data for this compound is not available.
In vivo Efficacy in Animal Models (e.g., xenograft models, without specific dosage)
Preclinical in vivo studies using animal models, such as xenografts where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy of new compounds. nih.gov While there are no specific reports on the in vivo efficacy of this compound in xenograft models, a study on a related compound, (R,R')-4-methoxy-1-naphthylfenoterol, demonstrated a significant reduction in tumor volume in a rat C6 glioma xenograft model in mice. nih.gov Such studies provide evidence that compounds of this nature can exhibit anti-tumor activity in a living organism.
Anti-Inflammatory and Immunomodulatory Activities: Preclinical Assessment
Inflammation is a complex biological response that is implicated in various diseases, including cancer. nih.gov Certain compounds can exert anti-inflammatory effects by targeting key mediators of the inflammatory process.
Inhibition of Inflammatory Mediators (e.g., COX-2, PDE4)
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers. nih.govnih.govresearchgate.net Its inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins. nih.gov Similarly, phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key intracellular second messenger. nih.govmdpi.com Inhibition of PDE4 leads to increased cAMP levels, which can in turn suppress the release of inflammatory mediators from immune cells. nih.govmdpi.com
While there is no direct evidence of this compound inhibiting COX-2 or PDE4, the phthalazine scaffold is present in compounds that have been investigated as inhibitors of these enzymes. For instance, certain phthalazinone derivatives have been identified as selective PDE4 inhibitors. nih.gov The anti-inflammatory potential of such compounds is often assessed in preclinical models of inflammation, such as carrageenan-induced paw edema in rodents. nih.gov
Table 3: Inhibition of Inflammatory Mediators by Related Compound Classes
| Target Enzyme | Compound Class | Preclinical Findings |
|---|---|---|
| COX-2 | Various heterocyclic compounds | Inhibition of prostaglandin (B15479496) production, reduction of inflammation in animal models. nih.govrsc.org |
This table is for illustrative purposes and is based on the activities of compounds with related structural motifs.
Cellular Assays for Inflammatory Responses
Specific data from cellular assays detailing the anti-inflammatory effects of this compound are not extensively available in publicly accessible literature. However, the known mechanism of SSTR4 agonism suggests a potential for modulating inflammatory responses at a cellular level. Activation of SSTR4 has been shown to inhibit the release of pro-inflammatory mediators. For context, studies on other SSTR4 agonists have demonstrated the ability to suppress inflammatory pathways in cell lines such as RAW 264.7 macrophages, though specific data for this compound remains proprietary or unpublished.
In vivo Models of Inflammation
While the overarching anti-inflammatory activity of SSTR4 agonists is recognized in preclinical research, specific in vivo data for this compound is not detailed in the available scientific literature. Generally, SSTR4 agonists have demonstrated efficacy in rodent models of inflammation, contributing to the rationale for their development in pain and inflammatory conditions.
Antimicrobial Activity: Preclinical Evaluation
Screening against Bacterial and Fungal Strains
There is no publicly available data from preclinical studies screening this compound for activity against bacterial or fungal strains. The primary research focus for this compound has been on its effects as a modulator of neurological receptors.
Mechanisms of Action against Microbial Targets
Given the absence of reported antimicrobial screening, the mechanism of action of this compound against microbial targets has not been investigated.
Neurological Activities: Preclinical Investigation
The most significant area of preclinical investigation for this compound lies in its interaction with neurological receptors, particularly as a potent agonist of the somatostatin (B550006) receptor 4 (SSTR4).
Ligand-Target Interactions with Neurological Receptors (e.g., SSTR4 agonists, opioid receptors)
The primary characterized neurological activity of this compound is its function as a potent agonist for the somatostatin receptor 4 (SSTR4). nih.gov SSTR4 is highly expressed in brain regions critical for memory and learning, such as the hippocampus and neocortex. nih.gov The activation of SSTR4 is a promising therapeutic strategy for pain, as SSTR4 agonists have shown significant anti-peripheral nociceptive activity in rodent models of both acute and chronic pain. nih.gov
Furthermore, there is evidence of interaction between the somatostatin and opioid receptor systems. Studies have shown that SSTR4 and the δ-opioid receptor (δOR) can form a heteromeric complex, suggesting a potential for synergistic modulation of pain signaling pathways. plos.orgnih.govscienceopen.com The co-activation of SSTR4 and δOR has been observed to influence downstream signaling cascades associated with pain relief. plos.orgnih.gov While this compound is characterized as an SSTR4 agonist, its specific binding profile and functional activity at opioid receptors have not been detailed in available reports.
Table of Ligand-Target Interaction
| Compound Name | Target Receptor | Activity |
| This compound | Somatostatin Receptor 4 (SSTR4) | Agonist nih.gov |
Preclinical Animal Models for Neuroactive Properties
There is no available research documenting the evaluation of this compound in preclinical animal models for any potential neuroactive properties. Studies investigating effects on behavior, cognition, or models of neurological disorders for this specific compound have not been reported.
Enzyme Inhibition Studies
Characterization of Phosphodiesterase (PDE) Inhibition Kinetics
While some phthalazine derivatives have been explored as inhibitors of phosphodiesterase (PDE) enzymes, there are no specific kinetic data or characterization studies detailing the interaction between this compound and any PDE isoform. Research on related 6-methoxy-1,4-disubstituted phthalazine derivatives has indicated potential for PDE IV inhibition, but direct evidence for the subject compound is absent. nih.govnih.gov
Inhibition of Other Relevant Enzymes (e.g., Topoisomerase II)
No studies have been published that investigate the inhibitory activity of this compound against topoisomerase II or other relevant enzymes. The inhibitory profile of this specific molecule against any enzyme target remains uncharacterized.
Investigation of Pharmacological Principles in Biological Systems
Target Identification and Validation in Preclinical Contexts
The molecular target(s) of this compound have not been identified or validated in any preclinical context. Research to elucidate the protein or pathway through which this compound might exert a biological effect has not been reported. While studies on other phthalazine compounds have identified targets such as VEGFR2 or the TGFβ pathway, this information cannot be extrapolated to the specific compound . nih.govnih.gov
Exploration of Off-Target Effects and Selectivity
Without an identified primary target, the assessment of off-target effects and the selectivity profile for this compound cannot be determined. There is no available data from preclinical studies on the broader pharmacological screening or selectivity of this compound.
Future Directions and Advanced Research Considerations
Development of Novel Phthalazine (B143731) Scaffolds for Enhanced Activity or Selectivity
The development of novel phthalazine scaffolds is a cornerstone of advancing their therapeutic potential. The core structure of phthalazine is a privileged scaffold in medicinal chemistry, lending itself to a variety of modifications aimed at enhancing biological activity and selectivity. nih.govmdpi.com The process of developing new scaffolds involves the rational design and synthesis of derivatives with diverse substituents, with the goal of optimizing their interaction with biological targets. nih.gov
Key objectives in the development of new phthalazine-based compounds include:
Increased Potency: Strategic modifications to the phthalazine core can lead to compounds with significantly higher affinity for their target enzymes or receptors. This can translate to greater therapeutic efficacy at lower concentrations.
Enhanced Selectivity: By fine-tuning the chemical structure, it is possible to design molecules that preferentially bind to the desired target over other related proteins, thereby minimizing off-target effects. nih.gov
Improved Pharmacokinetic Properties: The modification of the phthalazine scaffold can address issues related to absorption, distribution, metabolism, and excretion (ADME), leading to compounds with better bioavailability and a more favorable half-life. nih.gov
Overcoming Resistance: Novel scaffolds may be effective against biological targets that have developed resistance to existing therapies.
Recent research has highlighted the successful synthesis of a variety of phthalazine derivatives with promising biological activities. For instance, the synthesis of novel phthalazine-based derivatives has yielded compounds with potent cytotoxic activity against cancer cell lines through the inhibition of key enzymes like VEGFR2. nih.govrsc.org Another study detailed the creation of phthalazine-pyrazole conjugates with significant anticancer properties. researchgate.net These endeavors underscore the vast potential for discovering new therapeutic agents through the continued exploration of the phthalazine chemical space.
Exploration of Multi-Targeting Approaches with Phthalazine Derivatives
The conventional "one drug, one target" paradigm is being increasingly complemented by multi-targeting approaches, particularly for complex multifactorial diseases like cancer. nih.gov The strategy of designing a single chemical entity that can modulate multiple biological targets offers the potential for enhanced therapeutic efficacy and a lower propensity for the development of drug resistance. nih.govnih.gov
The phthalazine scaffold is an attractive framework for the design of multi-targeted agents due to its chemical tractability and the ability to incorporate various pharmacophoric features. nih.gov For example, a phthalazine derivative could be engineered to simultaneously inhibit multiple tyrosine kinases involved in tumor growth and angiogenesis, or to combine cytotoxic activity with the inhibition of DNA repair mechanisms. nih.govsci-hub.se
The discovery of multi-targeted drugs can arise from both serendipitous findings and rational design. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the rational design of multi-targeted ligands by predicting their binding affinity to different protein targets. nih.gov
Application of Advanced Analytical Techniques for Biological Studies
Proteomics and Metabolomics in Mechanistic Investigations
To fully understand the biological effects of novel phthalazine compounds, it is essential to elucidate their mechanisms of action at a molecular level. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, are powerful tools for achieving this. nih.govrevespcardiol.orgmdpi.com These "omics" technologies provide a global snapshot of the cellular changes induced by a compound, offering insights that are often missed by more targeted approaches. mdpi.comnih.gov
The application of proteomics and metabolomics in the study of phthalazine derivatives can:
Identify molecular targets and off-targets: By analyzing changes in protein expression or post-translational modifications, researchers can identify the direct and indirect cellular partners of a compound. nih.gov
Elucidate signaling pathways: These techniques can map the downstream signaling cascades affected by a phthalazine derivative, providing a deeper understanding of its biological function. nih.gov
Discover biomarkers of drug response: Identifying specific proteins or metabolites that correlate with a compound's efficacy can aid in patient stratification and the development of personalized medicine. revespcardiol.org
A combined proteomics and metabolomics approach has been shown to be effective in unraveling the synergistic mechanisms of combination therapies, a strategy that could be readily applied to the study of multi-targeting phthalazine derivatives. nih.gov
Advanced Imaging Techniques for Compound Localization
Visualizing the distribution of a compound within a biological system is critical for understanding its pharmacokinetic and pharmacodynamic properties. Advanced molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), enable the non-invasive, real-time tracking of radiolabeled molecules in preclinical models. nih.gov
For a novel phthalazine derivative, these imaging modalities can provide invaluable information on:
Biodistribution: Determining the tissues and organs in which the compound accumulates can help to assess its target engagement and potential for off-target toxicity. nih.gov
Target Occupancy: Quantifying the binding of the compound to its intended target in vivo can help to establish a relationship between dose, target engagement, and therapeutic effect. nih.gov
Pharmacokinetics: Serial imaging can provide a dynamic view of the compound's absorption, distribution, metabolism, and excretion.
Bioavailability and Pharmacokinetic Studies (Preclinical, non-human)
In vitro Permeability Assays
Before a compound can be advanced to in vivo studies, its ability to cross biological membranes must be evaluated. In vitro permeability assays are a standard preclinical tool for predicting the intestinal absorption of a drug candidate. nih.gov These assays typically utilize a monolayer of cultured epithelial cells, such as Caco-2 cells, to simulate the intestinal barrier.
While specific experimental data for 1-(4-methoxyphenoxy)-4-methylphthalazine is not publicly available, a hypothetical data set for a promising phthalazine derivative in an in vitro permeability assay is presented below.
Table 1: Illustrative In Vitro Permeability Data for a Novel Phthalazine Derivative
| Parameter | Direction | Permeability Value (10⁻⁶ cm/s) |
|---|---|---|
| Apparent Permeability (Papp) | Apical to Basolateral (A→B) | 18.5 |
| Apparent Permeability (Papp) | Basolateral to Apical (B→A) | 3.2 |
| Efflux Ratio (Papp B→A / Papp A→B) | 0.17 |
This table is for illustrative purposes only and does not represent measured data for this compound.
A high apparent permeability in the absorptive direction (A→B) and a low efflux ratio (typically less than 2) are indicative of good oral absorption. nih.gov Such preclinical data is vital for guiding the selection and optimization of lead compounds for further development. Studies on other phthalazine derivatives have demonstrated that their pharmacokinetic profiles can be significantly improved through targeted chemical modifications. nih.gov
Metabolic Stability Studies in Microsomes
The metabolic stability of a drug candidate is a crucial parameter, as extensive metabolism can lead to rapid clearance from the body and reduced bioavailability. capes.gov.br In vitro metabolic stability assays, typically employing liver microsomes, are a standard method for an early assessment of a compound's metabolic fate. arxiv.orgnih.gov These assays primarily evaluate metabolism mediated by cytochrome P450 (CYP) enzymes, which are major contributors to the biotransformation of many drugs. researchgate.net
For a compound like this compound, the key structural features—the phthalazine core, the methoxyphenoxy group, and the methyl group—are all potential sites for metabolic modification. The nitrogen atoms within the phthalazine ring make it susceptible to oxidation by enzymes such as aldehyde oxidase (AO), which is known to metabolize aza-aromatic compounds. researchgate.netresearchgate.net The methoxy (B1213986) group on the phenoxy substituent is a common site for O-dealkylation, while the aromatic rings themselves can undergo hydroxylation. nih.gov
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from humans or preclinical species like rats and mice) and necessary cofactors such as NADPH. arxiv.org The disappearance of the parent compound over time is monitored by LC-MS/MS. nih.gov The data generated allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).
While specific experimental data for this compound is not publicly available, we can infer its likely metabolic profile from studies on related structures. For instance, studies on other phenoxy-containing compounds have detailed their metabolism in human liver microsomes, identifying various hydroxylated and dealkylated metabolites. nih.gov Research on substituted pyridazines, which share the diazine core with phthalazines, has shown that structural modifications can significantly alter metabolic half-life, with some analogues exhibiting rapid clearance (t½ ~ 3 min) and others showing much greater stability (t½ > 100 min) after chemical modification. nih.gov
Table 1: Representative Metabolic Stability Parameters for Analogous Heterocyclic Compounds in Liver Microsomes
| Compound Class | Key Structural Feature | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
| Piperazin-1-ylpyridazines | Pyridazine (B1198779) Core | Mouse | ~3 - 113 | Not Reported | nih.gov |
| Phenoxypropoxybiguanides | Phenoxy Group | Human | Not directly reported (Vmax: 10.8-27.7 pmol/min/mg) | Not directly reported (Km: 44.8-221 µM) | nih.gov |
| Phthalazine Derivatives | Phthalazine Core | Not Specified | Not Reported | Not Reported | researchgate.net |
This table presents data from related compound classes to illustrate the range of metabolic stabilities observed. Direct data for this compound is not available.
Future studies on this compound would aim to precisely identify its metabolites and quantify its metabolic stability, providing essential information for its further development.
Preclinical Animal Pharmacokinetics
Following in vitro assessment, the pharmacokinetic (PK) profile of a compound is investigated in vivo using animal models, such as mice or rats. nih.gov These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism, which is essential for bridging the gap between in vitro activity and in vivo efficacy. youtube.com
For this compound, a preclinical PK study would involve administering the compound to animals (e.g., orally or intravenously) and collecting plasma and tissue samples at various time points. These samples would then be analyzed, typically by UHPLC-MS/MS, to determine the concentration of the parent compound and its major metabolites over time. nih.gov
From these concentration-time profiles, key PK parameters can be calculated. These include:
Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A higher Vd suggests greater distribution into tissues. nih.gov
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
Studies on related phthalazine derivatives, particularly those developed as PARP inhibitors, offer insights into the potential PK properties of this class of compounds. For example, the PARP inhibitor niraparib, which contains a phthalazinone-like core, has been shown to be orally bioavailable and achieves tumor exposures that are significantly higher than plasma exposures in mouse xenograft models. nih.gov Another PARP inhibitor, talazoparib, has also been characterized pharmacokinetically in mice, demonstrating the feasibility of developing robust analytical methods for such compounds. nih.gov Phthalazine-based VEGFR-2 inhibitors have also been the subject of in silico pharmacokinetic predictions, which often precede and guide in vivo experiments. nih.govnih.govdntb.gov.ua
Table 2: Illustrative Preclinical Pharmacokinetic Parameters for Phthalazine-Based Inhibitors in Mice
| Compound | Class | Route of Administration | Key Pharmacokinetic Finding | Reference |
| Niraparib | PARP Inhibitor | Oral | Tumor exposure is 3.3 times greater than plasma exposure at steady state. | nih.gov |
| Olaparib | PARP Inhibitor | Oral | Tumor exposure is lower than plasma exposure at steady state. | nih.gov |
| Talazoparib | PARP Inhibitor | Not Specified | A sensitive UHPLC-MS/MS method was developed for its quantification in mouse plasma. | nih.gov |
This table provides examples of pharmacokinetic findings for other phthalazine-containing drugs to contextualize the potential properties of this compound.
A comprehensive preclinical PK study of this compound would be a critical step in evaluating its potential as a drug candidate.
Integration of Artificial Intelligence and Machine Learning in Phthalazine Drug Discovery
The process of drug discovery and development is increasingly being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. dntb.gov.uanih.gov
Predictive Modeling for New Phthalazine Derivatives
Machine learning models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are powerful tools for predicting the biological activity and ADMET properties of new chemical entities. researchgate.netiapchem.org For phthalazine derivatives, these models can be trained on existing data to establish correlations between chemical structure and properties like metabolic stability or receptor binding affinity.
For example, 3D-QSAR models have been developed for phthalazine derivatives to predict their interaction with aldehyde oxidase, a key metabolizing enzyme. researchgate.net These models use descriptors related to the steric and electronic fields of the molecules to forecast their metabolic fate. researchgate.net Similarly, 3D-QSAR models have been successfully applied to predict the VEGFR-2 inhibitory activity of phthalazine-based compounds, guiding the design of more potent inhibitors. dntb.gov.ua
The development of predictive models for new phthalazine derivatives like this compound would involve:
Data Collection: Assembling a dataset of phthalazine analogues with experimentally determined properties (e.g., metabolic half-life, IC50 values).
Descriptor Calculation: Generating a set of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.
Model Training and Validation: Using machine learning algorithms (e.g., partial least squares, random forest, neural networks) to build a model that correlates the descriptors with the experimental property. The model's predictive power is then rigorously validated. nih.gov
These validated models can then be used to screen virtual libraries of new phthalazine derivatives, prioritizing those with the most promising predicted properties for synthesis and experimental testing. arxiv.org This approach significantly reduces the time and resources required for lead optimization. youtube.com
Automated Synthesis Design for Complex Analogues
For a complex phthalazine analogue, an automated synthesis design tool would:
Input Target Molecule: The structure of the desired compound, such as a novel derivative of this compound, is provided to the software.
Retrosynthetic Analysis: The AI algorithm applies learned reaction rules (templates) to break down the target molecule in a step-by-step manner. gwern.net
Route Prioritization: The system generates multiple potential synthetic routes and often ranks them based on factors like the predicted success of each reaction, the number of steps, and the cost of starting materials. youtube.com
Q & A
Q. How can AI-driven tools enhance the study of this compound’s mechanism of action?
- Methodological Answer : Machine learning models trained on phthalazine bioactivity datasets (ChEMBL) predict off-target effects. Automated high-throughput screening (HTS) platforms, integrated with AI, enable rapid SAR profiling. For example, neural networks analyzing spectral data (NMR, IR) accelerate structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
